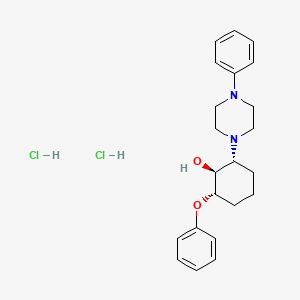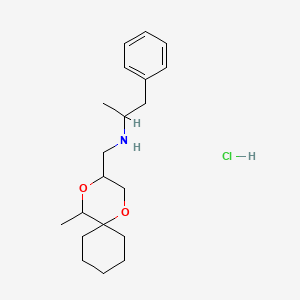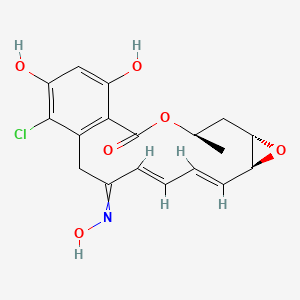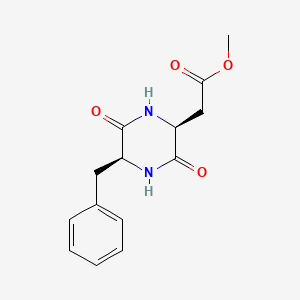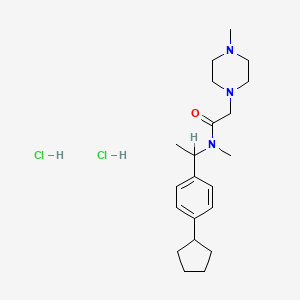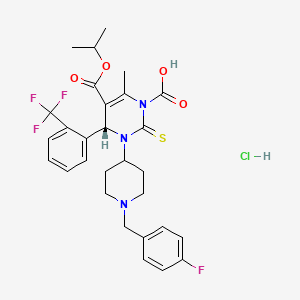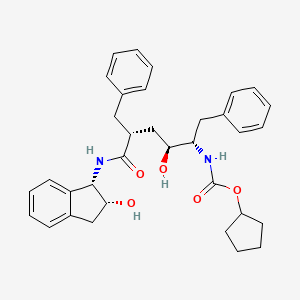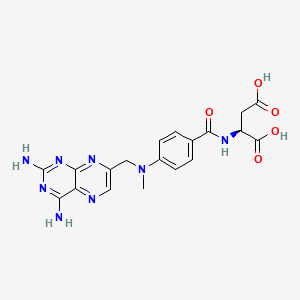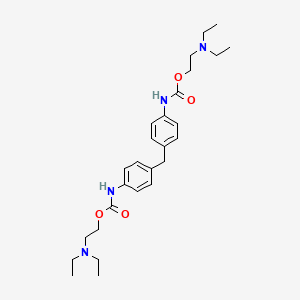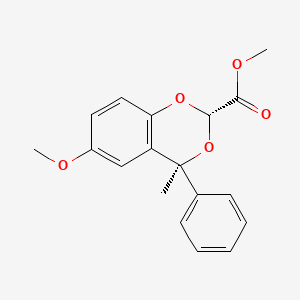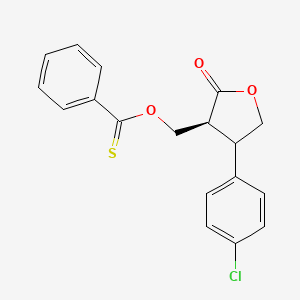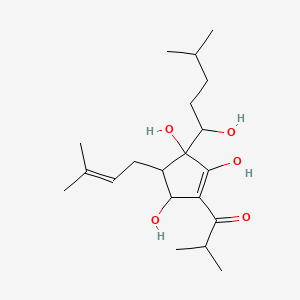
N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 256-486-1, also known as mifepristone, is a synthetic steroid compound with significant medical applications. It is primarily known for its use as an abortifacient and in the management of early pregnancy loss. Mifepristone has a complex molecular structure that allows it to interact with specific hormone receptors in the body, making it a potent antagonist of progesterone and glucocorticoids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mifepristone involves multiple steps, starting from readily available steroid precursorsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of mifepristone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Mifepristone undergoes various chemical reactions, including:
Oxidation: Mifepristone can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: The aromatic rings in mifepristone can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of mifepristone, which can have different pharmacological properties .
科学的研究の応用
Mifepristone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and receptor interactions.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Extensively used in clinical research for its abortifacient properties and potential in treating conditions like Cushing’s syndrome and certain cancers.
Industry: Employed in the pharmaceutical industry for the development of hormone-related therapies
作用機序
Mifepristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones. This antagonistic action prevents the hormone-receptor complex from activating gene transcription, leading to a decrease in the biological effects of progesterone and glucocorticoids. The molecular targets include the progesterone receptor in the uterus and the glucocorticoid receptor in various tissues .
類似化合物との比較
Similar Compounds
RU-486: Another name for mifepristone, highlighting its role as an antiprogestin.
Ulipristal acetate: Used for emergency contraception and treatment of uterine fibroids.
Uniqueness
Mifepristone is unique due to its dual action as both an antiprogestin and antiglucocorticoid. This dual functionality makes it versatile in medical applications, particularly in reproductive health and endocrine disorders .
特性
CAS番号 |
49776-52-5 |
|---|---|
分子式 |
C51H31N7O6 |
分子量 |
837.8 g/mol |
IUPAC名 |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C51H31N7O6/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-48(63)29-16-6-2-7-17-29)54-50-56-47(28-14-4-1-5-15-28)57-51(58-50)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-49(64)30-18-8-3-9-19-30/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58) |
InChIキー |
LBNIKCRMTGDHFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



